4-Chloro-N-(2-methyl-5-nitrophenyl)-2-nitrobenzamide
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Overview
Description
4-Chloro-N-(2-methyl-5-nitrophenyl)-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a chloro group, two nitro groups, and a methyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-methyl-5-nitrophenyl)-2-nitrobenzamide typically involves the nitration of a suitable precursor followed by amide formation. One common synthetic route includes:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions on the benzene ring.
Amide Formation: The nitrated intermediate is then reacted with 2-methyl-5-nitroaniline under appropriate conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2-methyl-5-nitrophenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium methoxide, methanol.
Major Products
Reduction: 4-Amino-N-(2-methyl-5-nitrophenyl)-2-nitrobenzamide.
Substitution: 4-Methoxy-N-(2-methyl-5-nitrophenyl)-2-nitrobenzamide.
Scientific Research Applications
4-Chloro-N-(2-methyl-5-nitrophenyl)-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting c-kit and platelet-derived growth factor receptor kinases.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-methyl-5-nitrophenyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these kinases, the compound can modulate various cellular processes, including cell proliferation and survival. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(2-methyl-5-nitrophenyl)-2-pyrimidinamine .
- 4-Chloro-N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide .
Uniqueness
4-Chloro-N-(2-methyl-5-nitrophenyl)-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable molecule for targeted therapeutic applications.
Properties
Molecular Formula |
C14H10ClN3O5 |
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Molecular Weight |
335.70 g/mol |
IUPAC Name |
4-chloro-N-(2-methyl-5-nitrophenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C14H10ClN3O5/c1-8-2-4-10(17(20)21)7-12(8)16-14(19)11-5-3-9(15)6-13(11)18(22)23/h2-7H,1H3,(H,16,19) |
InChI Key |
JXLUSNSGHKUZRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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